molecular formula C13H19NO2S B7544801 N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide

Cat. No. B7544801
M. Wt: 253.36 g/mol
InChI Key: VZUVSDKMLPMLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide, also known as MTEDA, is a chemical compound with potential applications in scientific research. It belongs to the class of oxane derivatives and has a molecular weight of 235.33 g/mol. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it a potential candidate for use in the development of metal-based drugs.
Biochemical and Physiological Effects:
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide has been shown to exhibit cytotoxicity against cancer cells in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide in lab experiments is its potential as a chelating agent, which can be useful in the development of metal-based drugs. However, its cytotoxicity may limit its use in certain experiments, and further studies are needed to fully understand its potential applications.

Future Directions

There are several future directions for research on N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide. One area of interest is its potential as a ligand in the development of metal-based anticancer drugs. Further studies are needed to fully understand its mechanism of action and to optimize its properties for this application. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies are needed to further investigate its ability to inhibit acetylcholinesterase and to determine its potential as a therapeutic agent.

Synthesis Methods

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with oxalyl chloride and further reacted with 2-aminoethanol to yield N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a ligand in the development of metal-based anticancer drugs. It has also been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-3-4-12(17-9)10(2)14-13(15)11-5-7-16-8-6-11/h3-4,10-11H,5-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVSDKMLPMLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide

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